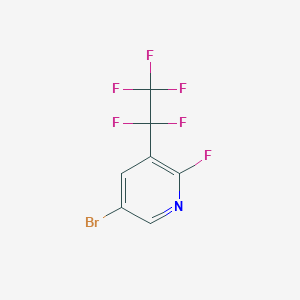![molecular formula C25H35N5O3 B2878428 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848867-15-2](/img/new.no-structure.jpg)
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often employs microwave-assisted synthesis due to its efficiency and higher yield. This method reduces reaction times and energy consumption, making it more environmentally friendly .
化学反応の分析
Types of Reactions
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bromomalononitrile for nucleophilic substitution and acetic anhydride for acetylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of the compound can produce N-acetyl derivatives .
科学的研究の応用
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
作用機序
The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like PARP-1, which are involved in DNA repair processes. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound also interacts with various signaling pathways, including those involved in inflammation and apoptosis .
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Triazole-pyrimidine hybrids: These compounds are known for their neuroprotective and anti-inflammatory activities.
Uniqueness
What sets 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of a purine and pyrimidine moiety, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent in various fields, including oncology and neurology .
特性
CAS番号 |
848867-15-2 |
|---|---|
分子式 |
C25H35N5O3 |
分子量 |
453.587 |
IUPAC名 |
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O3/c1-5-6-7-8-9-10-15-28-23(31)21-22(27(3)25(28)32)26-24-29(16-18(2)17-30(21)24)19-11-13-20(33-4)14-12-19/h11-14,18H,5-10,15-17H2,1-4H3 |
InChIキー |
DINFTYWZGYTSAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2878347.png)
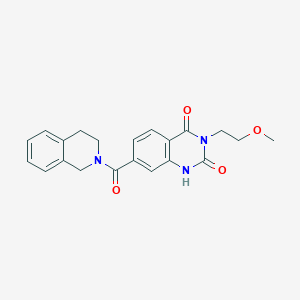
![(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2878349.png)
![N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2878351.png)

![2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2878353.png)
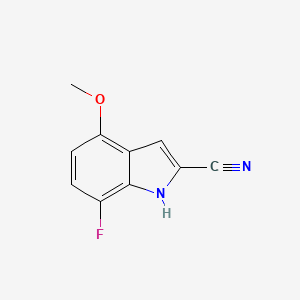
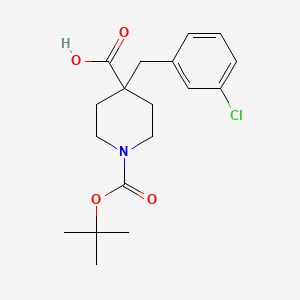
![3-(4-fluorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2878360.png)
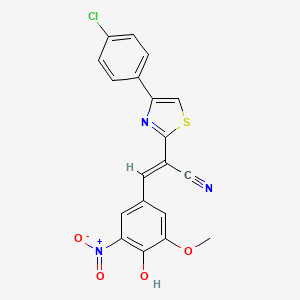
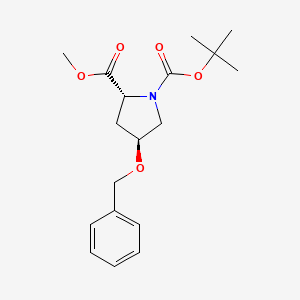
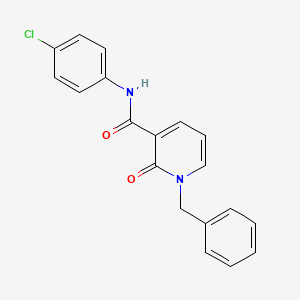
![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)
